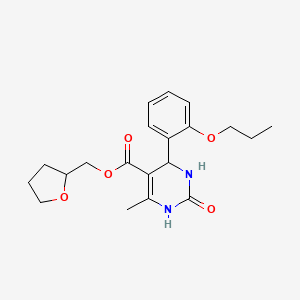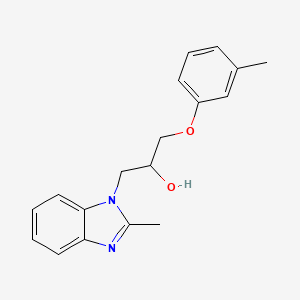![molecular formula C18H29NO2 B5204490 4-[4-(4-isopropyl-3-methylphenoxy)butyl]morpholine](/img/structure/B5204490.png)
4-[4-(4-isopropyl-3-methylphenoxy)butyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(4-isopropyl-3-methylphenoxy)butyl]morpholine, also known as SR-9009, is a research chemical that has gained significant attention in recent years due to its potential applications in the field of medicine and sports performance. This chemical compound belongs to the class of Rev-Erb agonists and has been shown to have a significant impact on the circadian rhythm of the body.
Aplicaciones Científicas De Investigación
4-[4-(4-isopropyl-3-methylphenoxy)butyl]morpholine has a wide range of potential scientific research applications. It has been shown to have a significant impact on the circadian rhythm of the body, which makes it a potential treatment for sleep disorders. Additionally, it has been shown to have potential applications in the treatment of metabolic disorders, such as obesity and diabetes, due to its ability to regulate glucose and lipid metabolism. It has also been shown to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Mecanismo De Acción
The mechanism of action of 4-[4-(4-isopropyl-3-methylphenoxy)butyl]morpholine involves its ability to activate the Rev-Erb protein, which is a key regulator of the circadian rhythm. This activation leads to the regulation of various metabolic processes, including glucose and lipid metabolism. Additionally, it has been shown to have an impact on the expression of genes involved in inflammation and oxidative stress, which makes it a potential treatment for various diseases.
Biochemical and Physiological Effects:
4-[4-(4-isopropyl-3-methylphenoxy)butyl]morpholine has been shown to have a wide range of biochemical and physiological effects. It has been shown to regulate glucose and lipid metabolism, which makes it a potential treatment for metabolic disorders. Additionally, it has been shown to have an impact on the expression of genes involved in inflammation and oxidative stress, which makes it a potential treatment for various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-[4-(4-isopropyl-3-methylphenoxy)butyl]morpholine in lab experiments is its ability to regulate the circadian rhythm of the body. This makes it a potential treatment for sleep disorders and other conditions related to the circadian rhythm. Additionally, it has been shown to have potential applications in the treatment of metabolic disorders and neurodegenerative diseases.
One of the limitations of using 4-[4-(4-isopropyl-3-methylphenoxy)butyl]morpholine in lab experiments is its limited availability. This makes it difficult for researchers to obtain and use in their experiments. Additionally, there is still much to learn about the long-term effects of using this compound, which makes it important for further research to be conducted.
Direcciones Futuras
There are several potential future directions for the research on 4-[4-(4-isopropyl-3-methylphenoxy)butyl]morpholine. One potential direction is the development of new treatments for sleep disorders and other conditions related to the circadian rhythm. Additionally, there is potential for the development of new treatments for metabolic disorders and neurodegenerative diseases. Further research is needed to better understand the long-term effects of using this compound and to identify any potential side effects.
Métodos De Síntesis
The synthesis of 4-[4-(4-isopropyl-3-methylphenoxy)butyl]morpholine is a complex process that involves multiple steps. The first step involves the reaction of 4-isopropyl-3-methylphenol with 1,4-dibromobutane in the presence of potassium carbonate. The resulting product is then reacted with morpholine in the presence of cesium carbonate to produce 4-[4-(4-isopropyl-3-methylphenoxy)butyl]morpholine.
Propiedades
IUPAC Name |
4-[4-(3-methyl-4-propan-2-ylphenoxy)butyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO2/c1-15(2)18-7-6-17(14-16(18)3)21-11-5-4-8-19-9-12-20-13-10-19/h6-7,14-15H,4-5,8-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IESIDORNAHTLBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCCCN2CCOCC2)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7003814 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,5-dichloro-N-[3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5204412.png)

![N-(4-fluorophenyl)-1-[3-(1-methylcyclopropyl)propanoyl]-3-piperidinamine](/img/structure/B5204431.png)

![3-{2-bromo-5-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}-2-(3-fluorophenyl)acrylonitrile](/img/structure/B5204445.png)

![4-[(2-chlorobenzyl)thio]-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5204451.png)
![N-isobutyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B5204466.png)
![N-(3,5-dichlorophenyl)-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B5204478.png)
![5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-1-(3-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5204488.png)

![1-(3-fluorophenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5204498.png)
![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-5,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5204510.png)
![1-[4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzoyl]-4-piperidinecarboxamide](/img/structure/B5204517.png)